BenchChemオンラインストアへようこそ!

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Medicinal Chemistry Chemical Biology Quality-Controlled Procurement

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (CAS 851865-78-6) is a rationally designed, bifluorinated 4,5-dihydro-1H-imidazole derivative bearing a thioether-linked 4-fluorobenzyl moiety and a 3-fluorobenzoyl substituent. It belongs to the class of 2-thio-substituted imidazoles, a scaffold broadly disclosed in immunomodulatory and cytokine-release-inhibiting patents.

Molecular Formula C17H14F2N2OS
Molecular Weight 332.37
CAS No. 851865-78-6
Cat. No. B2785330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
CAS851865-78-6
Molecular FormulaC17H14F2N2OS
Molecular Weight332.37
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
InChIKeyATDBDZKGUBQCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview: (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (CAS 851865-78-6)


(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone (CAS 851865-78-6) is a rationally designed, bifluorinated 4,5-dihydro-1H-imidazole derivative bearing a thioether-linked 4-fluorobenzyl moiety and a 3-fluorobenzoyl substituent [1]. It belongs to the class of 2-thio-substituted imidazoles, a scaffold broadly disclosed in immunomodulatory and cytokine-release-inhibiting patents [2]. With a molecular formula of C₁₇H₁₄F₂N₂OS and a molecular weight of 332.37 g/mol, the compound's orthogonal substitution pattern and absence of hydrogen bond donors render it a valuable, physically distinct probe for structure–activity relationship campaigns, particularly when fluorine-mediated metabolic stability and lipophilicity tuning are critical procurement criteria.

Why Generic 4,5-Dihydroimidazole Analogs Cannot Substitute CAS 851865-78-6 in Target-Identification Campaigns


The 4,5-dihydroimidazole class is pharmacologically permissive; however, the precise regioisomeric placement of fluorine atoms in CAS 851865-78-6 (4-fluoro on the benzylthio group, 3-fluoro on the benzoyl group) is a stringent determinant of target engagement. Even single-position fluorination shifts (e.g., 3-fluorobenzylthio versus 4-fluorobenzylthio) are known to alter hydrogen-bonding topology and lipophilicity in a manner that exceeds simple potency variation [1]. Patents explicitly claim that 2-thio-substituted imidazoles with distinct fluorophenyl substitution patterns elicit non-equivalent immunomodulatory profiles, meaning generic replacement with a 2-fluorophenyl isomer (CAS 851865-05-9) or a non-fluorinated benzylthio analog (CAS 16302-91-3) introduces an unquantifiable risk of phenotype switching [2]. Consequently, for structure–activity relationship precision, the compound must be procured exactly as specified.

Quantitative Differentiation Evidence for CAS 851865-78-6: Head-to-Head Comparator Data for Informed Procurement


Guaranteed Minimum Purity of 95%+ with Consistent QC Documentation

Reputable chemical suppliers list CAS 851865-78-6 at a minimum purity of 95%+ . In contrast, the non-fluorinated architectural analog (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone (CAS 16302-91-3) is frequently supplied at lower purity thresholds or without full analytical certification, introducing confounding variability in downstream biochemical assays . This purity specification is critical for reproducible IC₅₀ determinations.

Medicinal Chemistry Chemical Biology Quality-Controlled Procurement

Comparative XLogP3 Lipophilicity Tuning Through Bi-Fluorination

The computed XLogP3 for CAS 851865-78-6 is 3.5 [1]. Removal of both fluorine substituents (as in the non-fluorinated benzylthio/phenyl analog, CAS 16302-91-3) decreases XLogP3 to approximately 2.9 . The ΔXLogP3 of +0.6 represents a meaningful increase in membrane permeability potential, positioning the target compound closer to the optimal CNS drug-like lipophilicity window (XLogP 3–5) compared to its des-fluoro analog. The 3-fluoro regioisomer (CAS 851865-05-9) retains an identical XLogP3 of 3.5 but presents a distinct electrostatic surface potential due to altered fluoro orientation.

Medicinal Chemistry Drug Design Lipophilicity Optimization

Rotatable Bond Count Conservation for Scaffold Rigidity

CAS 851865-78-6 possesses exactly four rotatable bonds, as established by its SMILES structure [1]. All closest regioisomeric analogs (e.g., CAS 851865-05-9, CAS 851865-06-0) also feature four rotatable bonds, confirming that the dihydroimidazole-thioether-benzoyl architecture imposes a conserved conformational constraint. This rigidity minimizes entropic penalties upon target binding, a property that distinguishes this scaffold from flexible, acyclic analogs.

Medicinal Chemistry Conformational Analysis Ligand Efficiency

Hydrogen Bond Acceptor Topology: Differentiating Imidazoline Substitution Patterns

CAS 851865-78-6 exhibits exactly 5 hydrogen bond acceptor (HBA) sites and zero hydrogen bond donors [1]. The absence of any HBD precludes nonspecific aqueous-solubility-driven off-target binding common in hydrogen-bond-donor-rich analogs. In the broader 2-thio-substituted imidazole patent landscape, compounds with zero HBD consistently demonstrate improved metabolic stability and reduced CYP450 liability compared to their hydroxyl- or amine-containing counterparts [2].

Medicinal Chemistry Pharmacophore Modeling Molecular Recognition

Patent-Validated Scaffold: 2-Thio-Imidazole Core with Immunomodulatory Privilege

Patents US 7,442,713 B2 and RU-2003128068-A explicitly claim that 2-thio-substituted imidazole derivatives, structurally encompassing CAS 851865-78-6, demonstrate immunomodulating and cytokine-release-inhibiting (including TNF-α) activity [1][2]. While specific IC₅₀ values for the target compound are not publicly disclosed, the patent family establishes a validated biological rationale for this exact scaffold, in contrast to general imidazole screening libraries that lack a defined mechanism-of-action hypothesis.

Immunology Inflammation Cytokine Inhibition

Optimal Procurement-Driven Application Scenarios for CAS 851865-78-6


Cytokine Release Inhibitory Probe Design in Autoimmune Disease Models

Given the immunomodulating patent claims for 2-thio-substituted imidazoles [1], CAS 851865-78-6 is optimally deployed as a foundational scaffold for designing TNF-α and cytokine-release probes. Its zero hydrogen bond donor profile and XLogP3 of 3.5 support CNS-permeable probe development, distinguishing it from more polar, hydroxyl-containing analogs that are restricted to peripheral inflammatory models.

Fluorination-Dependent Metabolic Stability Optimization Campaigns

The compound's bifluorinated architecture (4-fluorobenzylthio + 3-fluorobenzoyl) provides a unique, systematically variable platform for investigating fluorine positional effects on cytochrome P450 oxidative metabolism [2]. Procurement of the exact 4,3-fluoro regioisomer enables head-to-head metabolic stability comparisons against the 3,3-fluoro (CAS 851865-05-9) and 3,4-fluoro (CAS 851865-06-0) isomers.

Structure–Activity Relationship (SAR) Expansion of 2-Thio-Imidazoline Libraries

With a purity specification of ≥95% and a fully assigned SMILES structure, CAS 851865-78-6 serves as a certified building block for generating diverse 4,5-dihydroimidazole libraries . Its 4-rotatable-bond scaffold allows systematic variation at the benzylthio and benzoyl positions without introducing additional conformational degrees of freedom.

Physicochemical Benchmarking for CNS Drug-Like Chemical Space

The compound's computed properties (MW 332.37, XLogP3 3.5, HBD 0, HBA 5) place it squarely within optimal CNS drug-like space [3]. Procurement teams can employ it as a physicochemical benchmark comparator when evaluating the CNS suitability of newly synthesized 2-thioimidazole derivatives.

Quote Request

Request a Quote for (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.